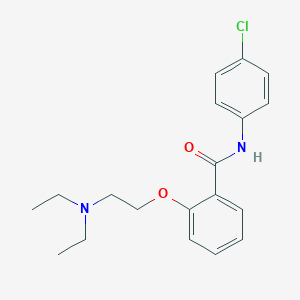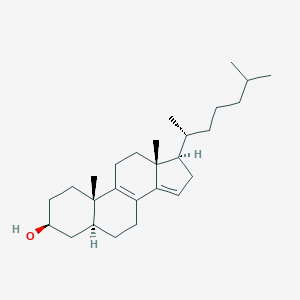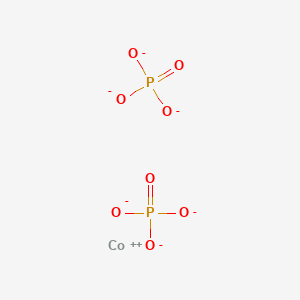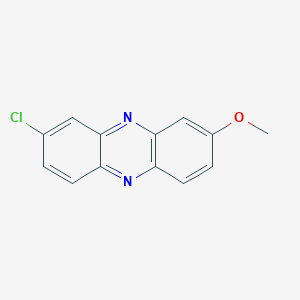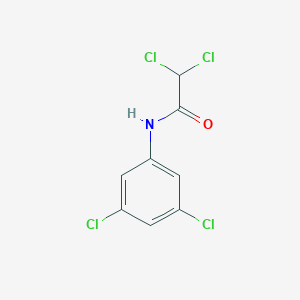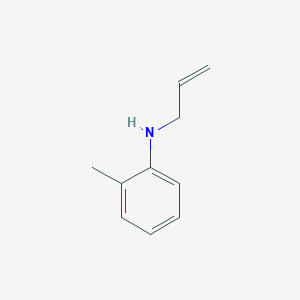
n-Allyl-2-methylaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of n-Allyl-2-methylaniline can be achieved through various methods. One such method involves the use of cyclometalated ruthenium complexes for the effective methylation of anilines with methanol to selectively give N-methylanilines . Another method involves the monoallylation of aniline to give N-allyl aniline using a 10 wt% WO3/ZrO2 catalyst .Molecular Structure Analysis
The molecular structure of n-Allyl-2-methylaniline contains a total of 24 bonds, including 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of n-Allyl-2-methylaniline include a molecular weight of 147.22 g/mol, XLogP3 of 2.8, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 3, Exact Mass of 147.104799419 g/mol, Monoisotopic Mass of 147.104799419 g/mol, Topological Polar Surface Area of 12 Ų, Heavy Atom Count of 11, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
Sustainable Synthesis
The monoallylation of aniline derivatives, such as n-Allyl-2-methylaniline , can be achieved using sustainable methods. For instance, employing allyl alcohol as an allyl source leads to water as the only byproduct, aligning with green chemistry principles .
Catalysis
In catalytic processes, n-Allyl-2-methylaniline can act as a ligand for transition metal catalysts. These catalysts can be used in various organic transformations, including polymerization reactions and fine chemical syntheses .
Antiknock Additives in Fuels
n-Allyl-2-methylaniline: derivatives have applications as antiknock additives in fuels. They improve the octane rating of gasoline, contributing to more efficient combustion and reduced engine knocking .
Wirkmechanismus
Target of Action
The primary target of n-Allyl-2-methylaniline is the process of monoallylation of anilines . This process is a fundamental transformation that results in various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Mode of Action
n-Allyl-2-methylaniline interacts with its targets through a catalytic process . This process involves the use of a 10 wt% WO3/ZrO2 catalyst, which enables the monoallylation of aniline to give n-Allyl-2-methylaniline in good yields with excellent selectivity . The catalytic mechanism suggests that the dispersed WO3 with the preservation of the W(VI) oxidation state of 10 wt% WO3/ZrO2 with appropriate acidity and basicity is crucial for the monoallylation .
Biochemical Pathways
The biochemical pathway affected by n-Allyl-2-methylaniline is the monoallylation of anilines . This pathway results in the formation of various kinds of valuable building block allyl compounds . The employment of allyl alcohol as an allyl source can follow the sustainability due to the formation of only water as a coproduct through dehydrative monoallylation .
Pharmacokinetics
The compound’s adme properties and their impact on bioavailability are likely influenced by the catalytic process used in its formation .
Result of Action
The result of n-Allyl-2-methylaniline’s action is the production of various kinds of valuable building block allyl compounds . These compounds can be used in the production of pharmaceuticals and electronic materials .
Action Environment
The action of n-Allyl-2-methylaniline is influenced by environmental factors such as the presence of a suitable catalyst . The use of a 10 wt% WO3/ZrO2 catalyst is crucial for the monoallylation process . The inhibition of the over allylation of the n-Allyl-2-methylanilines is explained by the unwilling contact of the n-Allyl-2-methylaniline with the active sites of WO3/ZrO2 due to the steric hindrance .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-3-8-11-10-7-5-4-6-9(10)2/h3-7,11H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQNIEANPCTPPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290704 | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Allyl-2-methylaniline | |
CAS RN |
15316-91-3 | |
| Record name | NSC70446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-allyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-ortho-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary reaction pathways of N-Allyl-2-methylaniline under thermal conditions in the presence of zinc chloride?
A1: Research indicates that N-Allyl-2-methylaniline undergoes a charge-induced [3s, 3s] sigmatropic rearrangement when heated to 140°C in xylene with zinc chloride as a catalyst []. This reaction primarily yields 2-allyl-6-methylaniline as the major product. Minor products include 4-allyl-2-methylaniline and 2,7-dimethyl-indoline. The formation of 4-allyl-2-methylaniline suggests that two consecutive [3s, 3s]-sigmatropic rearrangements are also possible. Furthermore, heating 2-allyl-6-methylaniline in the presence of zinc chloride also leads to the formation of 2,7-dimethyl-indoline.
Q2: Does the structure of the N-allyl substituent in N-Allyl-2-methylaniline influence the outcome of the zinc chloride catalyzed rearrangement?
A2: Yes, the structure of the N-allyl substituent significantly affects the reaction pathway []. Replacing the allyl group with a crotyl group, as in N-crotyl-2-methylaniline, leads to the exclusive formation of 2-(1′-methylallyl)-6-methylaniline and 4-crotyl-2-methylaniline when heated with zinc chloride. This outcome confirms that the rearrangement proceeds via a [3s, 3s]-sigmatropic mechanism, as the products observed are consistent with the expected migration of the crotyl group.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





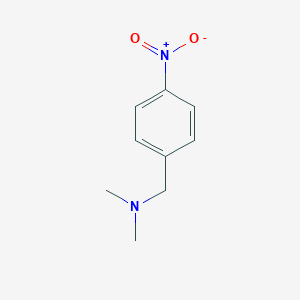


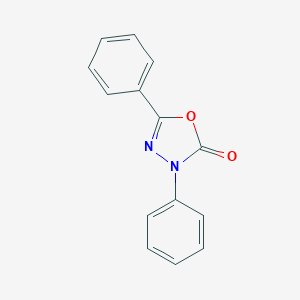
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
